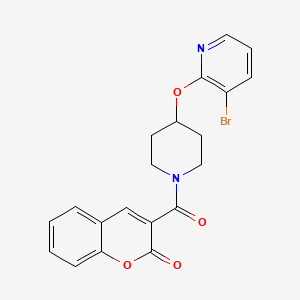

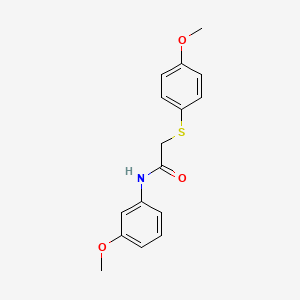

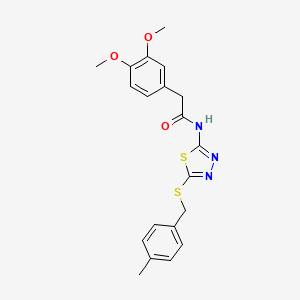

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.251. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

Compounds derived from 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their anticancer activities. For example, derivatives synthesized through a series of steps from o-phenylenediamine and naphthalene-based acids were evaluated in vitro against various cancer cell lines. One compound was notably active against a breast cancer cell line, while others showed moderate activity (Salahuddin et al., 2014). Another study focused on the computational and pharmacological evaluation of derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions, revealing significant potential in cancer therapy (M. Faheem, 2018).

Antibacterial Applications

Research has also delved into the antibacterial potential of this compound derivatives. A study synthesized novel Mannich bases exhibiting strong antibacterial activity against various Gram-positive and Gram-negative bacteria, providing insights into the structural requirements for antibacterial efficacy (Vivek Kumar et al., 2021).

Antiviral Applications

Derivatives have shown activity against viruses as well. Synthesized 5-[(naphthalen-1-yloxy)-methyl]-1,3,4-oxadiazole derivatives displayed varying degrees of antiviral activities, particularly against HCV and HIV, highlighting their potential in antiviral therapy (W. El‐Sayed et al., 2010).

Material Science Applications

In material science, naphthalene-based oxadiazole compounds have been investigated for their potential in creating high-performance materials. For instance, aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties were synthesized for application in blue-light-emitting materials, demonstrating the versatility of these compounds in the development of advanced materials (Guey‐Sheng Liou et al., 2006).

作用機序

Target of Action

A structurally similar compound, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7h-purines, has been found to inhibit dpre1 , an enzyme essential for the biosynthesis of arabinose, a vital component of the mycobacterial cell wall .

Mode of Action

Based on the structurally similar compound, it can be inferred that it might inhibit the function of its target enzyme, leading to disruption in the biosynthesis of arabinose . This disruption could potentially affect the integrity of the mycobacterial cell wall .

Biochemical Pathways

If it indeed targets dpre1 like its structurally similar compound, it would affect the arabinose biosynthesis pathway . This could lead to downstream effects such as disruption of cell wall synthesis and potentially, cell death .

Result of Action

If it indeed inhibits dpre1 like its structurally similar compound, it could potentially lead to disruption of the mycobacterial cell wall, affecting the survival of the bacteria .

特性

IUPAC Name |

5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDLPMQTRAVDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=NN=C(O3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220635-18-7 |

Source

|

| Record name | 5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)

![2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine](/img/structure/B2638719.png)

![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)

![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)

![N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2638729.png)

![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)